molecular formula C14H13ClF3N B8727370 Phenyl[4-(trifluoromethyl)phenyl]methanamine hydrochloride

Phenyl[4-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B8727370
M. Wt: 287.71 g/mol
InChI Key: GBAYOLGIVQKGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride is an organic compound with the molecular formula C14H12NF3·HCl It is a derivative of benzylamine, where the phenyl group is substituted with a trifluoromethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride can be synthesized through the reduction of 4-(trifluoromethyl)benzaldehyde followed by reductive amination. The process involves the following steps:

    Reduction of 4-(trifluoromethyl)benzaldehyde: This step typically uses sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents to convert the aldehyde to the corresponding alcohol.

    Reductive Amination: The alcohol is then reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form the amine.

Industrial Production Methods

In an industrial setting, the synthesis of Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process parameters such as temperature, pressure, and reaction time are carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)phenyl)methanamine
  • 4-(Trifluoromethyl)phenol

Uniqueness

Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride is unique due to the presence of both the phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group increases the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds.

Properties

Molecular Formula

C14H13ClF3N

Molecular Weight

287.71 g/mol

IUPAC Name

phenyl-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C14H12F3N.ClH/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10;/h1-9,13H,18H2;1H

InChI Key

GBAYOLGIVQKGRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)N.Cl

Origin of Product

United States

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